

# "Ethyl (5-bromo-2-fluorobenzoyl)acetate" molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl (5-bromo-2-fluorobenzoyl)acetate

Cat. No.: B580937

[Get Quote](#)

## Technical Guide: Ethyl (5-bromo-2-fluorobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ethyl (5-bromo-2-fluorobenzoyl)acetate** is a halogenated  $\beta$ -keto ester of significant interest in synthetic organic chemistry. Its molecular structure, featuring a substituted aromatic ring and a reactive  $\beta$ -dicarbonyl moiety, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. These derivatives are often explored in the context of medicinal chemistry and materials science. This document provides a detailed overview of its molecular structure, physicochemical properties, a putative synthetic protocol, and relevant characterization data.

### Molecular Structure and Properties

The molecular structure of **Ethyl (5-bromo-2-fluorobenzoyl)acetate** incorporates a benzoyl group substituted with bromine and fluorine atoms, attached to an ethyl acetate backbone at the  $\alpha$ -position relative to the ester carbonyl.

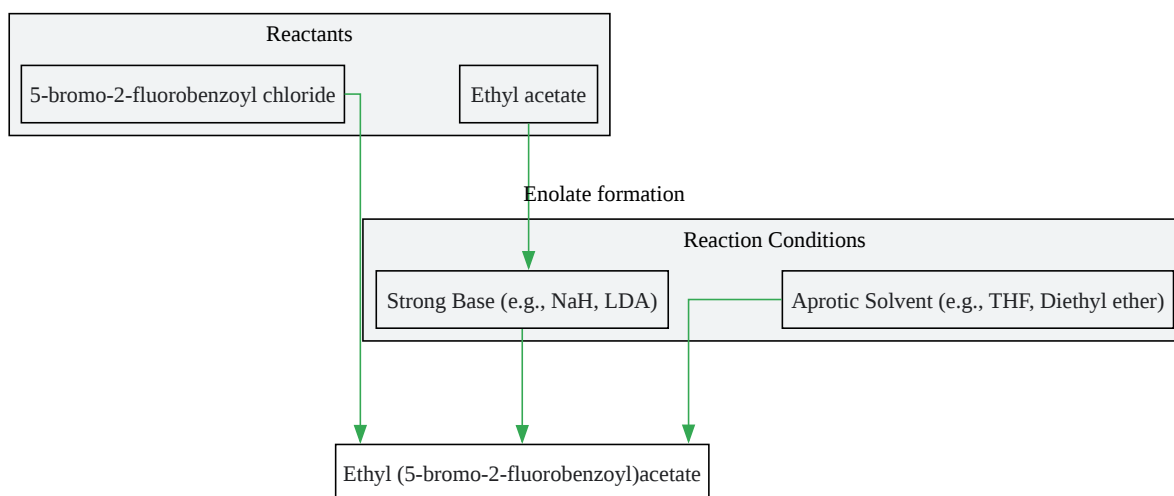
Table 1: Physicochemical Properties of **Ethyl (5-bromo-2-fluorobenzoyl)acetate**<sup>[1]</sup>

Property	Value
CAS Number	1020058-47-2
Molecular Formula	C <sub>11</sub> H <sub>10</sub> BrFO <sub>3</sub> [ <a href="#">1</a> ]
Molecular Weight	289.10 g/mol
Melting Point	34-39 °C
Appearance	Powder
SMILES String	<chem>CCOC(=O)CC(=O)c1cc(Br)ccc1F</chem>
InChI Key	XODIHCQWLRSGQI-UHFFFAOYSA-N

## Synthesis

A plausible and common method for the synthesis of  $\beta$ -keto esters such as **Ethyl (5-bromo-2-fluorobenzoyl)acetate** is the Claisen condensation reaction between an appropriate acyl chloride and the enolate of an ester. In this case, the reaction would involve 5-bromo-2-fluorobenzoyl chloride and the enolate of ethyl acetate.

## Proposed Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Ethyl (5-bromo-2-fluorobenzoyl)acetate**.

## Experimental Protocol: Synthesis of Ethyl (5-bromo-2-fluorobenzoyl)acetate

This protocol is a generalized procedure based on established methods for the synthesis of  $\beta$ -keto esters and should be adapted and optimized for specific laboratory conditions.

Materials:

- 5-bromo-2-fluorobenzoyl chloride
- Ethyl acetate
- Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
- Anhydrous tetrahydrofuran (THF) or diethyl ether

- Hydrochloric acid (HCl), 1M aqueous solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Organic solvents for chromatography (e.g., hexane, ethyl acetate)

#### Procedure:

- **Enolate Formation:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add ethyl acetate (2.0 equivalents) dropwise to the suspension over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the ethyl acetate enolate.
- **Acylation:** Dissolve 5-bromo-2-fluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the acyl chloride solution dropwise to the enolate suspension at 0 °C over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, carefully quench the reaction by the slow addition of water at 0 °C. Acidify the mixture to a pH of approximately 3-4 with 1M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Chromatography:** Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **Ethyl (5-bromo-2-fluorobenzoyl)acetate**.

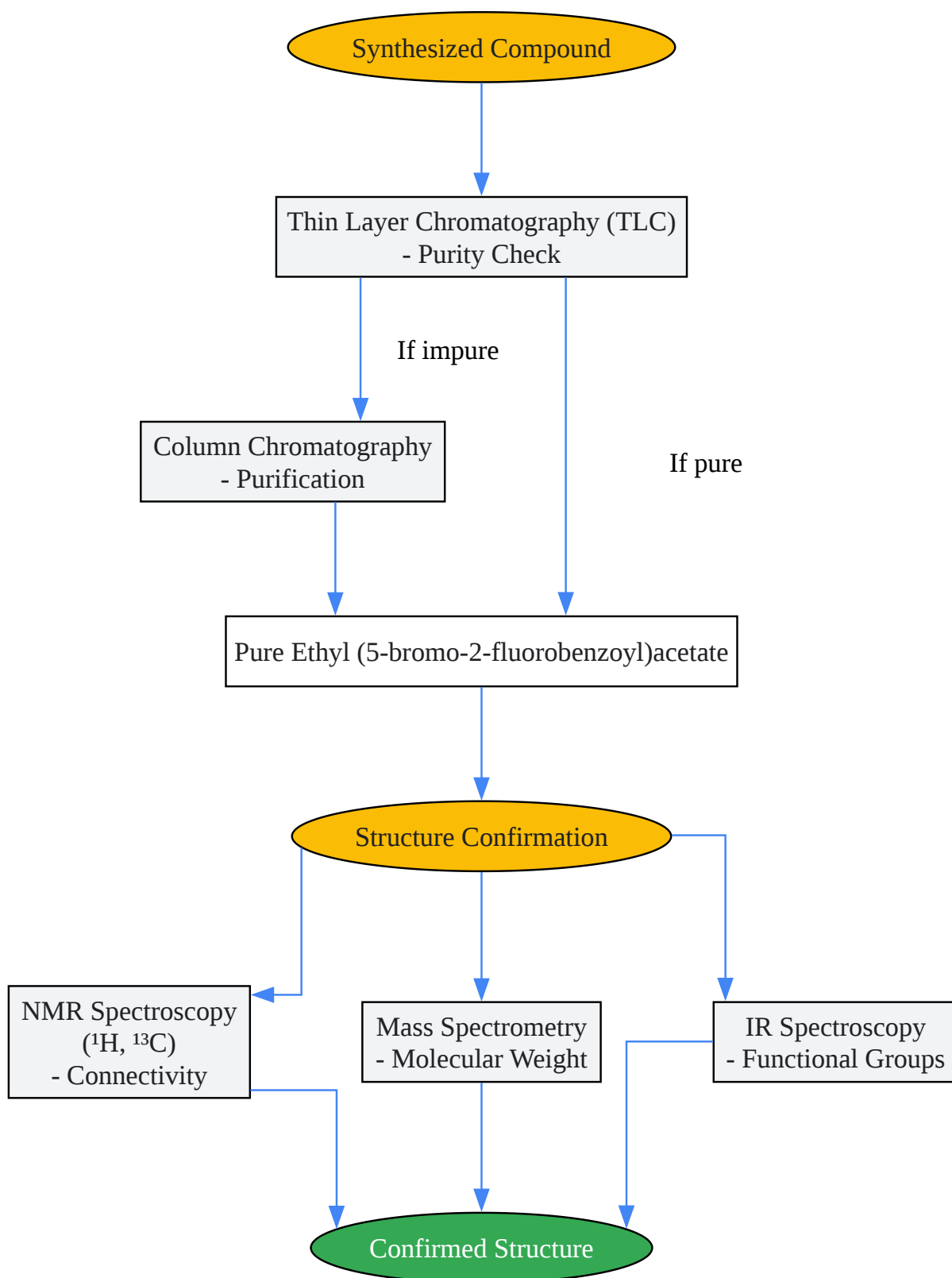
## Spectroscopic Characterization (Predicted)

While specific experimental spectra for **Ethyl (5-bromo-2-fluorobenzoyl)acetate** were not found in the searched literature, the expected spectroscopic data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **Ethyl (5-bromo-2-fluorobenzoyl)acetate**

Technique	Predicted Peaks/Signals
<sup>1</sup> H NMR	- Triplet around 1.2-1.4 ppm (3H, -CH <sub>3</sub> of ethyl group)- Quartet around 4.1-4.3 ppm (2H, -CH <sub>2</sub> - of ethyl group)- Singlet around 3.8-4.0 ppm (2H, -COCH <sub>2</sub> CO-)- Multiplets in the aromatic region (7.0-8.0 ppm, 3H)
<sup>13</sup> C NMR	- Signal around 14 ppm (-CH <sub>3</sub> )- Signal around 61 ppm (-CH <sub>2</sub> )- Signal around 45 ppm (-COCH <sub>2</sub> CO-)- Signals in the aromatic region (115-160 ppm)- Carbonyl signals around 167 ppm (ester C=O) and 190 ppm (ketone C=O)
IR (Infrared)	- Strong absorption around 1740 cm <sup>-1</sup> (ester C=O stretch)- Strong absorption around 1685 cm <sup>-1</sup> (ketone C=O stretch)- Absorptions in the 1600-1450 cm <sup>-1</sup> region (aromatic C=C stretch)- Absorption around 1250-1000 cm <sup>-1</sup> (C-O stretch and C-F stretch)
Mass Spec.	- Molecular ion peak (M <sup>+</sup> ) at m/z 288 and 290 (due to bromine isotopes)- Fragmentation patterns corresponding to the loss of the ethoxy group (-OC <sub>2</sub> H <sub>5</sub> ), the ethyl group (-C <sub>2</sub> H <sub>5</sub> ), and cleavage of the benzoyl group.

## Logical Workflow for Characterization



[Click to download full resolution via product page](#)

Caption: Workflow for the purification and structural confirmation.

## Safety Information

**Ethyl (5-bromo-2-fluorobenzoyl)acetate** should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

## Conclusion

**Ethyl (5-bromo-2-fluorobenzoyl)acetate** is a valuable synthetic intermediate. While detailed experimental data in the public literature is scarce, its synthesis can be reliably achieved through established methods like the Claisen condensation. The predicted characterization data provides a solid framework for researchers to confirm the identity and purity of the synthesized compound. Further research into the applications of this molecule and its derivatives is warranted.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1020058-47-2 | MFCD09991886 | Ethyl (5-bromo-2-fluorobenzoyl)acetate [aaronchem.com]
- To cite this document: BenchChem. ["Ethyl (5-bromo-2-fluorobenzoyl)acetate" molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580937#ethyl-5-bromo-2-fluorobenzoyl-acetate-molecular-structure]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)